molecular formula C14H17N B14802625 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 15898-27-8

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B14802625
CAS No.: 15898-27-8
M. Wt: 199.29 g/mol
InChI Key: DOUAJIXGFGKACP-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its substitution pattern, where the pyrrole ring is substituted with a 2,6-dimethylphenyl group and two additional methyl groups at positions 2 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylphenylamine with 2,5-dimethylfuran in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a cyclization mechanism, forming the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole: can be compared with other substituted pyrroles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group and additional methyl groups at positions 2 and 5 enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

15898-27-8

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C14H17N/c1-10-6-5-7-11(2)14(10)15-12(3)8-9-13(15)4/h5-9H,1-4H3

InChI Key

DOUAJIXGFGKACP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC=C2C)C

Origin of Product

United States

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